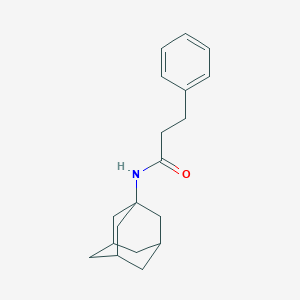![molecular formula C23H25NO3 B253324 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide, also known as NEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NEB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death. In inflammation research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has been shown to reduce inflammation and oxidative stress. In neurodegenerative disease research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has been shown to protect against neuronal damage and improve cognitive function.
Mechanism of Action
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide exerts its therapeutic effects through various mechanisms, including the inhibition of specific enzymes and the modulation of signaling pathways. In cancer research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide inhibits the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth and survival. In inflammation research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide modulates the activity of nuclear factor-kappa B, a signaling pathway that plays a role in inflammation and oxidative stress. In neurodegenerative disease research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide protects against neuronal damage by modulating the activity of various signaling pathways, including the phosphatidylinositol 3-kinase/Akt pathway.
Biochemical and Physiological Effects:
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of cell death in cancer cells, the reduction of inflammation and oxidative stress in inflammatory cells, and the protection against neuronal damage and improvement of cognitive function in neurodegenerative disease models.
Advantages and Limitations for Lab Experiments
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes and signaling pathways. However, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide also has limitations, including its potential toxicity and lack of specificity for certain cell types and signaling pathways.
Future Directions
There are several future directions for 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide research, including the development of more specific and potent 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide derivatives, the investigation of 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide's effects on other signaling pathways and cell types, and the exploration of 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide's potential therapeutic applications in other fields of research, such as cardiovascular disease and diabetes.
In conclusion, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has shown promise in cancer, inflammation, and neurodegenerative disease research, and further investigation is needed to fully understand its therapeutic potential.
Synthesis Methods
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide can be synthesized using various methods, including the reaction of 2-naphthyl ethylamine with 3-(2-chloroethoxy)benzoic acid, followed by the reaction of the resulting intermediate with sodium ethoxide and ethylene oxide. Another method involves the reaction of 2-naphthyl ethylamine with 3-(2-chloroethoxy)benzoyl chloride, followed by the reaction of the resulting intermediate with sodium ethoxide and ethylene oxide. Both methods result in the formation of 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide.
properties
Product Name |
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide |
|---|---|
Molecular Formula |
C23H25NO3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)-N-(1-naphthalen-2-ylethyl)benzamide |
InChI |
InChI=1S/C23H25NO3/c1-3-26-13-14-27-22-10-6-9-21(16-22)23(25)24-17(2)19-12-11-18-7-4-5-8-20(18)15-19/h4-12,15-17H,3,13-14H2,1-2H3,(H,24,25) |
InChI Key |
SMPOTNDXOSEBDC-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
solubility |
1.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




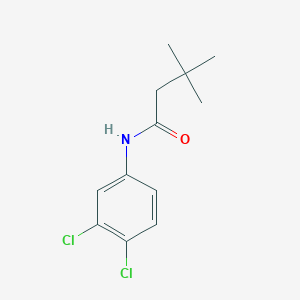
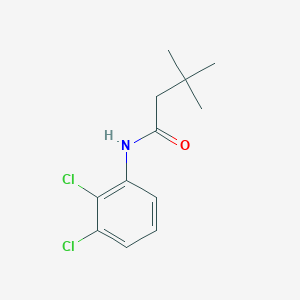

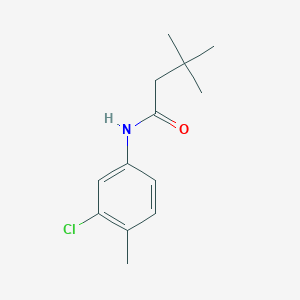

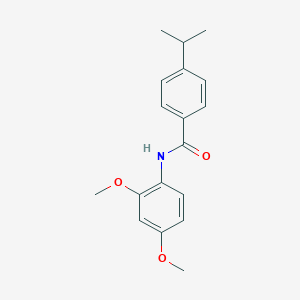


![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)
